molecular formula C32H31NO5 B13349258 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid

Cat. No.: B13349258
M. Wt: 509.6 g/mol
InChI Key: RLTDSOCKIVFDGR-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxy group. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxy group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of protecting groups, revealing the free amino acid.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during the synthesis process. The tert-butoxy group provides additional stability and can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Contains a methoxyphenyl group instead of a naphthyl group.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-(tert-butoxy)naphthalen-2-yl)propanoic acid is unique due to the presence of both the Fmoc and tert-butoxy groups, which provide enhanced stability and selectivity during peptide synthesis. This combination of protecting groups allows for more efficient and controlled synthesis of complex peptides.

Properties

Molecular Formula

C32H31NO5

Molecular Weight

509.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[7-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C32H31NO5/c1-32(2,3)38-23-15-14-21-13-12-20(16-22(21)18-23)17-29(30(34)35)33-31(36)37-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,33,36)(H,34,35)/t29-/m0/s1

InChI Key

RLTDSOCKIVFDGR-LJAQVGFWSA-N

Isomeric SMILES

CC(C)(C)OC1=CC2=C(C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1

Canonical SMILES

CC(C)(C)OC1=CC2=C(C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.